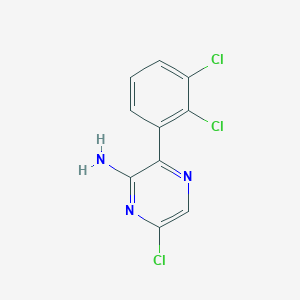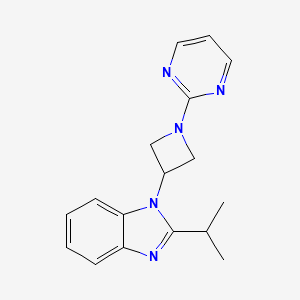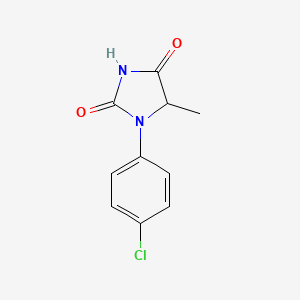![molecular formula C7H9F2I B2457045 1-(2,2-Difluoroetil)-3-yodobiciclo[1.1.1]pentano CAS No. 2490403-93-3](/img/structure/B2457045.png)
1-(2,2-Difluoroetil)-3-yodobiciclo[1.1.1]pentano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane” is a derivative of Bicyclo[1.1.1]pentane (BCP), a motif that has been extensively used in materials science and drug discovery . The BCP motif is a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .
Molecular Structure Analysis
The BCP motif adds three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .Chemical Reactions Analysis
The BCP motif has been used in various chemical reactions, including radical reactions . A recent study reported the first successful decarboxylative coupling of BCP-F2 building blocks via a photoredox mechanism .Physical And Chemical Properties Analysis
The BCP motif has been found to increase or equal solubility, potency, and metabolic stability of lead compounds . It can also decrease non-specific binding of lead compounds .Aplicaciones Científicas De Investigación
- [1.1.1]propelano sirve como un precursor versátil para biciclo[1.1.1]pentanos (BCPs). Estos motivos BCP encuentran aplicaciones en el diseño de fármacos como bioisósteros para grupos arilo, alquinilo y terc-butilo. El perfil farmacocinético mejorado de los BCPs los hace atractivos para el desarrollo de fármacos .
- Los BCPs son bloques de construcción valiosos para materiales orgánicos. Aparecen en polímeros unidimensionales en forma de varilla, unidades espaciadoras supramoleculares, cristales líquidos y sensores de transferencia de energía de resonancia de Förster (FRET) .
- Los investigadores han explorado [1.1.1]propelano como un intermedio en la química de 'liberación de tensión'. La escisión del enlace C–C inter-puente dentro de la jaula de propelano permite reacciones con nucleófilos, radicales y electrófilos .
- Para superar los desafíos sintéticos, se han aplicado plataformas de flujo continuo a la síntesis de [1.1.1]propelano. Estas plataformas mejoran la eficiencia y la escalabilidad, facilitando el acceso a este compuesto y sus derivados .
- Los biciclo[1.1.0]butanos (BCBs), derivados de [1.1.1]propelano, sirven como intermediarios en la química de bioconjugación. Permiten la síntesis de anillos de cuatro miembros sustituidos y BCPs .
- El perfil de reactividad único de [1.1.1]propelano desafía los argumentos clásicos basados en la tensión. La deslocalización de la densidad electrónica dentro de la jaula gobierna las vías de reacción y las barreras, uniendo la teoría y las aplicaciones de la vida real .
Investigación Farmacéutica
Ciencia de Materiales
Química de Liberación de Tensión
Síntesis de Flujo Continuo
Procesos de Bioconjugación
Exploración de Nueva Química
En resumen, la reactividad diversa y la estructura intrigante de [1.1.1]propelano lo convierten en un tema fascinante para la investigación científica, con aplicaciones que abarcan los productos farmacéuticos, los materiales y la química sintética. 🌟
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 1-(2,2-Difluoroethyl)-3-iodobicyclo[11It’s known that bicyclo[111]pentanes (BCPs) are often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .
Mode of Action
The compound is synthesized via a cascade multicomponent reaction involving visible light-induced defluorinative gem-difluoroallylation of [1.1.1]propellane . In this methodology, sulfonyl radicals generated from sodium arylsulfinates are added to [1.1.1]propellane to form BCP radicals, which are then trapped by α-trifluoromethyl alkenes to form gem-difluoroallylic bicyclo[1.1.1]pentanes .
Biochemical Pathways
The specific biochemical pathways affected by 1-(2,2-Difluoroethyl)-3-iodobicyclo[11The synthesis of gem-difluoroallylic bicyclo[111]pentanes involves a photoredox-catalyzed radical addition .
Pharmacokinetics
The ADME properties of 1-(2,2-Difluoroethyl)-3-iodobicyclo[11Bcps are generally known to offer high passive permeability, high water solubility, and improved metabolic stability .
Result of Action
The molecular and cellular effects of 1-(2,2-Difluoroethyl)-3-iodobicyclo[11Bcps are often used as bioisosteres for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group, generally offering improved biological activities, physicochemical properties, and metabolic profiles .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(2,2-Difluoroethyl)-3-iodobicyclo[11The synthesis of bcps has been realized in throughputs up to 85 mmol h−1, suggesting that the reaction conditions are mild and the reactant scope is wide .
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2I/c8-5(9)1-6-2-7(10,3-6)4-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRYGTWUABYXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2456964.png)
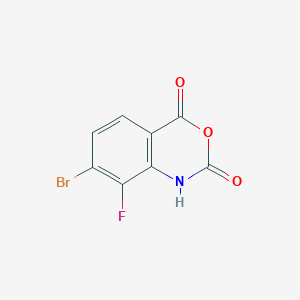
![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2456966.png)
![3-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2456968.png)
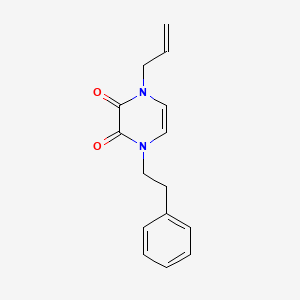
![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2456974.png)
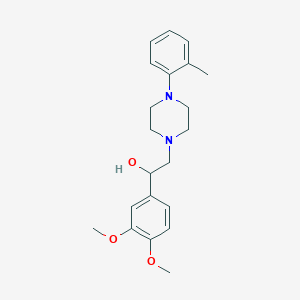
![N-(benzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2456978.png)
![methyl 2-({1-[4-(tert-butyl)phenyl]-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl}sulfanyl)acetate](/img/structure/B2456979.png)
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2456981.png)
